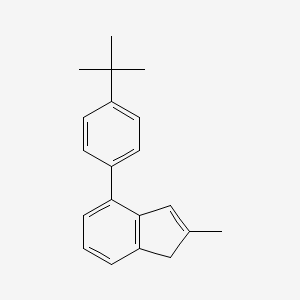

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWOKXLGOJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433865 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-88-5 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene. This document delves into the strategic synthetic pathway, elucidates the underlying reaction mechanisms, and presents a detailed protocol for its preparation. Furthermore, a thorough characterization of the target molecule and its key intermediates using modern analytical techniques is discussed. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing a robust framework for the synthesis and analysis of this and structurally related indene derivatives.

Introduction

Substituted indene scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique photophysical properties. The title compound, this compound, incorporates a sterically bulky tert-butylphenyl group, which can impart desirable pharmacokinetic and material properties. This guide outlines a logical and efficient multi-step synthesis, beginning from commercially available precursors. The synthetic strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by a reduction and dehydration sequence to furnish the final indene product.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is accomplished via a three-step sequence starting from 4-bromo-2-methyl-1-indanone. The overall synthetic workflow is depicted below.

Step 1: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the crucial carbon-carbon bond between the indanone core and the tert-butylphenyl moiety.[1][2] This reaction is widely employed in organic synthesis due to its high functional group tolerance and excellent yields.

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Sources

- 1. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]

- 3. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. This disubstituted indene derivative is of interest to the scientific community due to the prevalence of the indene scaffold in biologically active compounds. This document outlines a probable synthetic pathway, details its structural elucidation through spectroscopic methods, and discusses its potential applications, particularly in the context of medicinal chemistry and materials science. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials.

Introduction

The indene framework is a crucial bicyclic aromatic hydrocarbon that forms the core of numerous molecules with significant biological activities.[1] Substituted indenes have garnered considerable attention in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, and anti-allergic agents. The incorporation of various substituents onto the indene ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile.

The title compound, this compound, features a bulky tert-butylphenyl group at the 4-position and a methyl group at the 2-position of the 1H-indene core. The tert-butyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and improve receptor binding affinity. This guide will delve into the key molecular characteristics of this compound, providing a scientific basis for its further investigation and potential utility.

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below, providing a snapshot of its chemical identity.[2][3]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂ | PubChem[2] |

| Molecular Weight | 262.39 g/mol | PubChem[2] |

| CAS Number | 213381-88-5 | ChemWhat[3] |

| IUPAC Name | 4-(4-tert-butylphenyl)-2-methyl-1H-indene | PubChem[2] |

The molecular structure, depicted in the diagram below, consists of a planar indene ring system linked to a para-substituted tert-butylphenyl ring. The presence of the sp³-hybridized carbon at the 1-position of the indene ring introduces a degree of non-planarity to the overall structure.

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Purification

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one:

-

A substituted benzoic acid ester, such as an ester of 2-(4'-(tert-butyl)phenyl)propanoic acid, would undergo an intramolecular Friedel-Crafts acylation reaction.

-

This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), with heating to drive the reaction to completion.[4]

-

The causality behind this choice of reagent lies in PPA's dual role as a solvent and a potent dehydrating and cyclizing agent, which is highly effective for forming the five-membered ring of the indenone system.

-

Purification would likely involve quenching the reaction mixture, extraction with an organic solvent, and purification by column chromatography.

-

-

Reduction to 4-(4-(tert-Butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-ol:

-

The indenone intermediate is then reduced to the corresponding indanol.

-

A selective reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and effective choice for this transformation. NaBH₄ is chosen for its mildness and high chemoselectivity in reducing ketones in the presence of other functional groups.

-

The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, an acidic workup would neutralize the excess reducing agent and protonate the resulting alkoxide.

-

-

Dehydration to this compound:

-

The final step involves the acid-catalyzed dehydration of the indanol to form the target indene.

-

A catalyst such as para-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water (e.g., toluene) is a standard and efficient method.[4] This drives the equilibrium towards the formation of the alkene product.

-

The final product would be purified by column chromatography to yield the pure this compound.

-

Structural Elucidation

The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indene and the phenyl rings, likely in the range of 7.0-7.5 ppm. The methyl group protons would appear as a singlet or a doublet, depending on coupling, around 2.1 ppm. The protons of the tert-butyl group would give a characteristic sharp singlet at approximately 1.3-1.4 ppm, integrating to nine protons. The methylene protons on the indene ring would likely appear as a multiplet around 3.3-3.4 ppm. For comparison, the related isomer, 2-methyl-7-(4'-tert-butyl-phenyl)-1H-indene, shows signals for the tert-butyl group at 1.38 ppm (s, 9H), the methyl group at 2.11 ppm (m, 3H), the indene methylene group at 3.38 ppm (m, 2H), and aromatic protons between 7.14-7.48 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would be expected to show a number of signals in the aromatic region (120-150 ppm). The quaternary carbon of the tert-butyl group would appear around 34-35 ppm, and the methyl carbons of the tert-butyl group would be around 31-32 ppm. The methyl group on the indene ring would have a signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 262. A prominent fragment would likely be observed at m/z = 247, corresponding to the loss of a methyl group ([M-15]⁺).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic groups. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Potential Applications and Future Directions

Given the established biological significance of the indene scaffold, this compound represents a molecule of interest for further investigation in drug discovery. The presence of the bulky and lipophilic tert-butylphenyl group could enhance its interaction with biological targets and improve its pharmacokinetic properties.

Potential areas of research for this compound and its analogs include:

-

Anticancer Drug Development: Many substituted indenes have shown promise as anticancer agents. Further studies could explore the cytotoxicity of this compound against various cancer cell lines.

-

Neurodegenerative Disease Research: The indene core is present in compounds investigated for the treatment of diseases like Alzheimer's. The potential of this molecule to modulate pathways relevant to neurodegeneration could be a fruitful area of study.

-

Materials Science: Indene derivatives have applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this molecule may impart interesting photophysical properties.

Conclusion

This compound is a structurally interesting molecule with potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route based on established chemical principles, and an outline of the spectroscopic methods required for its full characterization. While detailed experimental data for this specific compound remains to be published, the information presented here provides a solid foundation for researchers to build upon. Further investigation into the synthesis, characterization, and biological evaluation of this and related indene derivatives is warranted to fully explore their potential.

References

- CN101318887B - Method for preparing indene compounds - Google P

- Indenes constitute an important class of molecules which continue to attract interest from the synthetic organic chemists′ community because not only many natural and synthetic compounds embodying the indene skeleton display bioactivity or pharmaceutical activity but also because indenes find applications in material science, e.g. in photovoltaics. (Source: ResearchGate, not a clickable direct link to a specific paper)

-

4,7-bis(4-tert-butylphenyl)-2-methyl-1H-indene - PubChem. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

This compound | C20H22 | CID 9992901 - PubChem. (URL: [Link])

-

4-(4-(tert-butyl)phenyl)-2-Methylindene CAS#: 213381-88-5; ChemWhat Code: 297880. (URL: [Link])

-

Persistent peri‐Heptacene: Synthesis and In Situ Characterization - PMC. (URL: [Link])

-

4-(4-tert-butylphenyl)-2-Methylindene CAS#: 213381-88-5; ChemWhat Code: 297880. (URL: [Link])

Sources

A Technical Guide to 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS No. 213381-88-5): Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Disclaimer: The following document is a technical guide and prospective analysis. The compound 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a specialized research chemical with limited publicly available data. The synthetic protocols, properties, and applications described herein are based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for research and development professionals and should be used in conjunction with rigorous, independent experimental verification.

Executive Summary

This whitepaper provides a comprehensive technical overview of this compound, a substituted indene derivative. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in medicinal chemistry and materials science. We present a detailed examination of the indene scaffold's significance, a proposed, robust synthetic route for the title compound, a discussion of its predicted physicochemical properties, and an exploration of its potential applications as a ligand in catalysis and as a core structure in drug discovery. This document serves as a foundational resource to stimulate and guide further research into this and related indene compounds.

The Indene Scaffold: A Core of Versatility

The 1H-indene framework is a prominent structural motif in both organic chemistry and medicinal chemistry.[1][2][3] Its unique combination of a cyclopentadiene ring fused to a benzene ring imparts a rigid, planar structure with interesting electronic properties. Substituted indenes are of significant interest for several reasons:

-

Bioactivity: The indene core is present in a variety of natural products and has been identified as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous drug candidates with activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

-

Ligands in Catalysis: Indenyl and its substituted derivatives are crucial ligands, analogous to cyclopentadienyl, in organometallic chemistry. They are used to form metallocene complexes with transition metals, which are highly effective catalysts for olefin polymerization.[3]

-

Functional Materials: The conjugated π-system of the indene scaffold makes it a valuable building block for functional materials used in photovoltaics and as electron-transporting materials.[4]

The subject of this guide, this compound, incorporates key features that suggest significant potential. The 4-phenyl substituent introduces an extended π-system, while the tert-butyl group provides steric bulk and increased lipophilicity, properties often exploited to modulate ligand-metal interactions or drug-receptor binding. The 2-methyl group can influence the stereochemistry and electronic properties of the five-membered ring.

Physicochemical and Structural Properties

| Property | Value / Description | Source |

| CAS Number | 213381-88-5 | [7][8][9] |

| Molecular Formula | C20H22 | [7][8] |

| Molecular Weight | 262.39 g/mol | [7][8] |

| IUPAC Name | This compound | [10] |

| Predicted LogP | ~6.0 - 6.5 (High Lipophilicity) | (Predicted) |

| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene) | (Predicted) |

| Appearance | Likely a white to off-white solid at room temperature | (Predicted) |

Proposed Synthesis Pathway

Synthesizing substituted indenes can be achieved through various methods, including transition-metal-catalyzed cross-coupling and cyclization reactions.[1][11][12][13] A robust and logical approach for the title compound involves a Suzuki cross-coupling reaction followed by an intramolecular cyclization/dehydration cascade, starting from commercially available precursors. A key intermediate in a related synthesis is 4-(4'-tert-butyl-phenyl)-2-methyl-2,3-dihydro-1-indenone, which can be converted to the final indene product.[14]

The proposed pathway leverages a Friedel-Crafts acylation followed by reduction and dehydration.

Proposed Multi-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation to form 3-(4-(tert-Butyl)phenyl)propanoic acid

-

To a stirred suspension of aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add succinic anhydride (1.0 eq.).

-

Slowly add tert-butylbenzene (1.1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.

-

This intermediate is then reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to afford 3-(4-(tert-Butyl)phenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) to form 4-(4-(tert-Butyl)phenyl)-2,3-dihydro-1H-inden-1-one

-

Treat the 3-(4-(tert-Butyl)phenyl)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C).[14]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield the indanone intermediate.

Step 3: Grignard Reaction and Dehydration to form this compound

-

To a solution of the indanone from Step 2 in anhydrous THF at 0 °C, add methylmagnesium bromide (CH₃MgBr, 1.5 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting tertiary alcohol is often unstable and may dehydrate in situ or can be encouraged to do so by gentle heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in toluene, with azeotropic removal of water using a Dean-Stark apparatus.

-

Purify the final product, this compound, via flash column chromatography on silica gel.[2]

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for the target indene compound.

Potential Applications and Research Directions

The unique substitution pattern of this compound suggests several promising avenues for research and application.

As a Precursor for Metallocene Catalysts

The indenyl anion, formed by deprotonation of the C1 position, is a highly valuable ligand for transition metals like zirconium and titanium. The resulting metallocene complexes are potent catalysts for olefin polymerization.

-

Causality: The substituents on the indene ring directly influence the properties of the catalyst. The bulky 4-(4-(tert-butyl)phenyl) group can control the stereoselectivity of the polymerization, potentially leading to polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene). The 2-methyl group can also fine-tune the electronic environment of the metal center, affecting catalytic activity and stability.

As a Scaffold in Drug Discovery

The indene core is a well-established pharmacophore.[4] The title compound could serve as a starting point for the development of novel therapeutic agents.

-

Anticancer Agents: Many indene derivatives exhibit potent anticancer activity, often by acting as tubulin polymerization inhibitors that bind to the colchicine site.[6] The lipophilic tert-butylphenyl group could enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins.

-

Kinase Inhibitors: The indazole scaffold, structurally related to indene, is a cornerstone of many kinase inhibitors used in oncology.[15] The indene core can be similarly functionalized to target the ATP-binding sites of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[16]

Research Workflow for Biological Screening

Caption: Workflow for evaluating the compound's potential in drug discovery.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons, the vinylic proton on the five-membered ring, the methylene protons at C1, and the methyl and tert-butyl singlets. Expected chemical shifts can be predicted from standard correlation tables.

-

¹³C NMR: Will show all unique carbon signals, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C20H22).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water would be a suitable starting point.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic and indenyl rings.

Conclusion

This compound represents a molecule of significant interest at the intersection of organometallic catalysis and medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic pathway is based on reliable and well-documented organic reactions. The analysis of its structural features strongly suggests its potential as a valuable ligand precursor and a promising scaffold for drug discovery. It is our hope that this technical guide will serve as a catalyst for further empirical investigation into this and other novel substituted indene systems.

References

-

Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. Available from: [Link]

-

Kuwano, R., Okamura, S., & Shige, T. (2014). Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl Alcohols with Alkynes. Chemistry Letters, 43(8), 1335-1337. Available from: [Link]

-

Ben-Abdelouahab, F., Hamdi, N., & Abid, S. (2016). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 46(10), 866-873. Available from: [Link]

-

Gatti, R. G., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1794–1800. Available from: [Link]

-

Organic Chemistry Portal. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Available from: [Link]

-

ChemWhat. (n.d.). 4-(4-tert-butylphenyl)-2-Methylindene CAS#: 213381-88-5. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 213381-88-5 | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-. Retrieved from [Link]

- Google Patents. (2010). CN101318887B - Method for preparing indene compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9992901, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59537041, 4,7-bis(4-tert-butylphenyl)-2-methyl-1H-indene. Retrieved from [Link]

-

Wang, Q., et al. (2022). Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. Chemical Communications, 58(84), 11841-11844. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 87(13), 8373–8384. Available from: [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2022). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 87(13), 8373–8384. Available from: [Link]

-

ResearchGate. (2022). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of γ-Spirolactams. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

Mackenzie, R. J. (2022). Accelerating drug discovery with a nickel-based catalyst. Drug Discovery News. Available from: [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154453315, 1-(4-tert-butylphenyl)-2-ethyl-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug candidates bearing indene unit. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244300. Available from: [Link]

-

ResearchGate. (2024). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Available from: [Link]

-

National Center for Biotechnology Information. (2012). 4-[(Z)-(n-Butyl-amino)(phenyl)methyl-idene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o969. Available from: [Link]

-

Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(9), 7836-7853. Available from: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 213381-88-5 | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- - Alachem Co., Ltd. [alachem.co.jp]

- 9. 4-(4-tert-butylphenyl)-2-Methylindene cas no. 213381-88-5 98%, CasNo.213381-88-5 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 10. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 13. Indene synthesis [organic-chemistry.org]

- 14. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

The Evolving Landscape of Substituted 1H-Indene Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Appeal of the 1H-Indene Scaffold

The 1H-indene core, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of bioactive molecules. Substituted 1H-indene derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth review of the synthesis, biological applications, and key structure-activity relationships (SAR) of substituted 1H-indene derivatives, offering valuable insights for researchers and professionals engaged in drug development.

The versatility of the 1H-indene ring system allows for facile functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This adaptability has fueled its exploration in numerous therapeutic areas, leading to the identification of promising lead compounds and clinical candidates. This guide will delve into the key synthetic methodologies that have unlocked the chemical space of these derivatives and explore the mechanistic basis for their observed biological effects.

Synthetic Strategies for Substituted 1H-Indene Derivatives: A Chemist's Toolkit

The construction of the 1H-indene framework and the introduction of diverse substituents have been achieved through a variety of elegant synthetic strategies. These methods can be broadly categorized into metal-catalyzed cross-coupling and cyclization reactions, acid-catalyzed intramolecular cyclizations, and radical-mediated pathways.

Metal-Catalyzed Approaches: Precision and Versatility

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and 1H-indene derivatives are no exception. Catalysts based on palladium, copper, rhodium, iron, and cobalt have been instrumental in developing efficient and regioselective methodologies.

-

Copper-Catalyzed Arylative Cyclization: A notable method involves the copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. This approach allows for the preparation of a wide array of polysubstituted 1H-indenes and tolerates a broad range of functional groups.[1]

-

Rhodium-Catalyzed Reactions: Rhodium(I) catalysts have been effectively used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. The regioselectivity of this reaction is influenced by the steric nature of the alkyne substituents.[2]

-

Iron-Catalyzed Cyclization: Ferric chloride (FeCl3) serves as an efficient catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, affording functionalized indene derivatives with high regioselectivity.[2]

-

Palladium and Ruthenium-Catalyzed Sequential Reactions: A sequence of Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis of substituted phenols provides a controlled route to functionalized indene derivatives in excellent yields.[2]

Acid-Catalyzed Intramolecular Cyclizations: A Classic Approach

Acid-catalyzed intramolecular cyclization reactions represent a fundamental and often straightforward method for the synthesis of the indene core. These reactions typically involve the cyclization of precursors such as 3-arylpropanoic acids or their derivatives. For instance, the intramolecular acylation of 3-arylpropanoic acids or their corresponding halides, promoted by a non-catalytic amount of acid, can lead to the formation of indanones, which can be further converted to indenes.[2]

Radical-Mediated Pathways: A Modern Frontier

More recently, radical-based approaches have emerged as a powerful tool for the synthesis of substituted 1H-indenes. A cobalt(III)-carbene radical-mediated activation of o-cinnamyl N-tosyl hydrazones provides a novel and operationally simple method for constructing functionalized 1H-indene derivatives. This strategy takes advantage of the intrinsic reactivity of a Co(III) carbene radical intermediate.

Biological Activities and Therapeutic Potential of 1H-Indene Derivatives

The structural diversity of substituted 1H-indene derivatives has translated into a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer and Anti-Angiogenic Activity

A significant area of investigation for 1H-indene derivatives has been in oncology. Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, these compounds have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4]

Neuroprotective Effects in Alzheimer's Disease

The 1H-indene scaffold has also shown promise in the development of multi-targeted agents for the treatment of Alzheimer's disease. Specific 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been found to be potent inhibitors of butyrylcholinesterase (BuChE) and also exhibit the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of Alzheimer's disease.[5][6]

Anti-inflammatory Properties

The anti-inflammatory potential of 1H-indene derivatives has been explored, with some compounds showing promise in preclinical models. The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, has served as a starting point for the development of new indene derivatives with anti-proliferative and anti-inflammatory properties. While many NSAIDs are associated with the risk of adverse gastrointestinal effects, the development of novel indene-based anti-inflammatory agents aims to mitigate these side effects.

Quantitative Data Summary

The following table summarizes the in vitro biological activities of selected substituted 1H-indene derivatives.

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 12d | Tubulin Polymerization | Antiproliferative | 0.028 - 0.087 | Various Cancer Lines | [3][4] |

| SD-30 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13.86 | - | [7] |

| SD-30 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 48.55 | - | [7] |

| Compound 20 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.08 | - | [6] |

| Compound 21 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.09 | - | [6] |

Experimental Protocols: Synthesis of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

The following is a representative experimental protocol for the synthesis of dihydro-1H-indene derivatives, adapted from the literature.[3] This multi-step synthesis highlights a common strategy for accessing this class of compounds.

Step 1: Synthesis of the Indanone Intermediate

-

To 10 mL of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid (2 g, 8.32 mmol).

-

Stir the mixture at 90 °C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

Extract the aqueous mixture with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the indanone intermediate.

Step 2: Aldol Condensation

-

Dissolve the indanone intermediate from Step 1 in methanol.

-

Add an appropriate substituted benzaldehyde and potassium hydroxide (KOH).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the aldol condensation product.

Step 3: Reduction to the Dihydro-1H-indene Derivative

-

To a solution of the aldol product from Step 2 in anhydrous tetrahydrofuran (THF) at 0 °C, add aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄).

-

Stir the reaction for 2-12 hours.

-

Quench the reaction carefully with water and an aqueous solution of sodium hydroxide.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

The resulting intermediate is then subjected to a final reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol at room temperature overnight.

-

After filtration and removal of the solvent, the final dihydro-1H-indene derivative is purified by column chromatography.

Characterization Data for a Representative Compound (12a)

-

¹H NMR (300 MHz, Chloroform-d) δ 7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 − 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 − 2.55 (m, 2H).[3]

-

¹³C NMR (75 MHz, Chloroform-d) δ 157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8.[3]

-

MS (ESI) m/z 329.2 [M + H]⁺.[3]

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of dihydro-1H-indene derivatives with potential anti-cancer activity.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Indene synthesis [organic-chemistry.org]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

Introduction: Elucidating the Characteristics of a Novel Indene Derivative

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical and chemical properties is the bedrock of innovation. This guide provides an in-depth technical exploration of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a substituted indene derivative with potential applications in medicinal chemistry and materials science.[1][2] Given the novelty of this specific compound, this document will not only present available data but also leverage established principles of chemical science to infer likely characteristics. Crucially, it will provide detailed, field-proven methodologies for the empirical determination of its properties, empowering researchers to conduct their own thorough investigations. The indene scaffold and its derivatives are of significant interest in drug discovery due to their presence in various biologically active molecules.[1][2]

Molecular Identity and Structural Attributes

This compound is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with a methyl group at the 2-position and a 4-(tert-butyl)phenyl substituent at the 4-position.[3][4]

| Identifier | Value | Source |

| IUPAC Name | 4-(4-tert-butylphenyl)-2-methyl-1H-indene | PubChem |

| CAS Number | 213381-88-5 | ChemWhat[3] |

| Molecular Formula | C₂₀H₂₂ | PubChem[4] |

| Molecular Weight | 262.39 g/mol | PubChem[3][4] |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(C)(C)C)C1 | PubChem |

Predicted and Known Physical Properties

| Property | Value | Notes and Justification |

| Physical Form | Likely a solid at room temperature. | Similar substituted indenes are often solids. The increased molecular weight and planar structure compared to unsubstituted indene would favor a solid state. |

| Melting Point | Not experimentally determined. | Expected to be significantly higher than indene (-1.8 °C) due to increased molecular weight and intermolecular forces.[1] |

| Boiling Point | Not experimentally determined. | Expected to be significantly higher than indene (181.6 °C) due to increased molecular weight.[1] |

| Solubility | Predicted to be soluble in non-polar organic solvents (e.g., hexane, toluene, dichloromethane) and poorly soluble in polar solvents like water. | The molecule is predominantly a hydrocarbon, making it lipophilic. |

| Appearance | Likely a white to pale yellow crystalline solid. | Unsubstituted indene is a colorless to pale yellow liquid.[1] The introduction of chromophores can affect color. |

Core Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the indene core, the methyl group, and the tert-butylphenyl substituent.

-

Indene Core: The fused ring system possesses aromatic character, though the five-membered ring is less aromatic than the benzene ring. The allylic protons on the five-membered ring are weakly acidic.[1]

-

Methyl Group: The methyl group is relatively unreactive but can participate in free-radical reactions under harsh conditions.

-

Tert-Butylphenyl Group: The tert-butyl group is a bulky, electron-donating group that can influence the molecule's steric and electronic properties. It can direct electrophilic aromatic substitution on the phenyl ring to the ortho and para positions.

A plausible synthesis route for related indene compounds involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes catalyzed by a rhodium(I) complex.[5] A patent also describes a method for preparing similar indene compounds, which could be adapted for this specific molecule.[6]

Experimental Protocols for Comprehensive Characterization

For a novel compound like this compound, rigorous experimental characterization is paramount. The following protocols outline standard, reliable methods for determining its key properties.

Workflow for Small Molecule Characterization

Caption: Workflow for the characterization of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software.

-

Analyze the chemical shifts, coupling constants, and correlations to assign all protons and carbons in the molecule.

Expected Results:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, the tert-butyl protons, and the protons on the indene ring.

-

¹³C NMR: Resonances for all 20 carbon atoms, with distinct signals for the quaternary carbons, methine carbons, and methyl carbons.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).[7]

-

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI).[7]

-

Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Expected Results: The experimental mass should match the theoretical mass of C₂₀H₂₂ within a narrow tolerance (typically < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Methodology:

-

Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and other relevant vibrations.

Expected Results:

-

Aromatic C-H stretching above 3000 cm⁻¹.

-

Aliphatic C-H stretching below 3000 cm⁻¹.

-

Aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Melting Point Determination

Objective: To determine the temperature at which the solid compound transitions to a liquid, which is an indicator of purity.

Methodology:

-

Load a small amount of the finely powdered, dry sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range over which the sample melts.

Expected Results: A sharp melting range (typically < 2 °C) indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and develop a method for its quantification.

Methodology:

-

Dissolve a known concentration of the compound in a suitable solvent.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the compound using a mobile phase gradient of water and acetonitrile or methanol.

-

Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak.

Expected Results: A pure sample should exhibit a single major peak.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Use in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for further investigation. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its thorough experimental characterization. For researchers in drug discovery and development, the methodologies outlined here provide a robust framework for evaluating this and other new small molecules.[10][11][12] Future studies should focus on the empirical determination of its physicochemical properties, exploration of its synthetic accessibility, and evaluation of its biological activity to unlock its full potential.

References

-

ChemWhat. 4-(4-tert-butylphenyl)-2-Methylindene. Available from: [Link]

-

Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

-

UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available from: [Link]

-

Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Acanthus Pharma Services. Small Molecule Development: Elevate Your Drug Discovery. Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

- Google Patents. CN101318887B - Method for preparing indene compounds.

-

PubChem. 4,7-bis(4-tert-butylphenyl)-2-methyl-1H-indene. Available from: [Link]

-

Alfaifi, G. H., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0282436. Available from: [Link]

-

PLOS One. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available from: [Link]

-

Wang, Y., et al. (2020). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 25(21), 5086. Available from: [Link]

-

PubChem. 1-(4-tert-butylphenyl)-2-ethyl-1H-indene. Available from: [Link]

-

Wikipedia. Indene. Available from: [Link]

-

ResearchGate. (2001). η1-Indenyl derivatives of transition metal and main group elements: synthesis, characterization and molecular dynamics. Coordination Chemistry Reviews, 219. Available from: [Link]

-

NIST WebBook. 1H-Indene, 2,3-dihydro-4-methyl-. Available from: [Link]

-

Cheméo. Indene (CAS 95-13-6) - Chemical & Physical Properties. Available from: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), m1857. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

-

PubChem. tert-butyl 2-methyl-1H-indene-1-carboxylate. Available from: [Link]

-

AbacipharmTech. This compound. Available from: [Link]

-

ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. Available from: [Link]

-

NIST WebBook. 1H-Indene, 2-phenyl-. Available from: [Link]

-

SpectraBase. 2-Methyl-4-phenyl-1-butene. Available from: [Link]

-

NIST WebBook. Phenol, 4-(1,1-dimethylethyl)-2-methyl-. Available from: [Link]

-

SpectraBase. (E)-1-phenyl-2-(4-(tert-butyl)phenyl)diazene. Available from: [Link]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indene synthesis [organic-chemistry.org]

- 6. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. newsroom.ucla.edu [newsroom.ucla.edu]

- 11. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 12. Small Molecule Development: Elevate Your Drug Discovery [acanthuspharma.com]

The Indenyl Ligand: A Catalyst's Catalyst in Modern Chemistry

An In-depth Technical Guide on the Discovery, History, and Catalytic Applications of Indenyl Compounds

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective chemical transformations is perpetual. In the vast landscape of organometallic chemistry, the indenyl ligand has emerged as a powerful tool, often dramatically enhancing the catalytic activity of transition metal complexes. This guide delves into the core of indenyl chemistry, from its serendipitous discovery to its current-day applications that are pushing the boundaries of catalysis.

A Tale of Two Rings: The Genesis of the Indenyl Effect

The story of indenyl ligands in catalysis is intrinsically linked to their more famous cousins, the cyclopentadienyl (Cp) ligands. For decades, Cp ligands were the workhorses of organometallic chemistry, forming stable and versatile complexes with a wide array of transition metals.[1] However, a key observation in the late 1960s sparked a revolution.

In 1969, Hart-Davis and Mawby, while studying the substitution reactions of molybdenum carbonyl complexes, noticed a peculiar rate acceleration.[1][2] A complex bearing an indenyl ligand reacted significantly faster than its cyclopentadienyl counterpart. This phenomenon, later christened the "indenyl effect " by Fred Basolo, marked the beginning of a new chapter in catalyst design.[2]

The fundamental difference between the cyclopentadienyl and indenyl ligands lies in the latter's fused benzene ring.[1] This seemingly simple structural modification has profound consequences for the electronic and steric properties of the resulting metal complex, leading to the observed rate enhancements.

Unraveling the Mechanism: The Power of "Ring Slippage"

The enhanced reactivity of indenyl complexes is attributed to a phenomenon known as "ring slippage" or haptotropic rearrangement.[2][3] In an 18-electron metal complex, the indenyl ligand is typically bonded in an η⁵ fashion, where all five carbon atoms of the five-membered ring are coordinated to the metal. For a substitution reaction to occur via an associative mechanism, the incoming ligand must first coordinate to the metal, which would transiently create an unstable, high-energy 20-electron intermediate.

This is where the indenyl ligand's unique ability comes into play. It can readily "slip" from an η⁵ to an η³ coordination mode, where only three carbon atoms are bonded to the metal.[1][2][3] This change in hapticity frees up a coordination site and reduces the electron count at the metal center, allowing the incoming ligand to bind without violating the 18-electron rule.

The key to the indenyl effect is the energetic favorability of this η³-slipped state. The fused benzene ring, which is not fully aromatic in the η⁵-indenyl complex, gains full aromatic stabilization in the η³-allyl-like coordination.[3] This stabilization provides a lower energy pathway for associative substitution reactions, leading to dramatic rate accelerations, sometimes by factors of up to 10⁸ compared to the analogous cyclopentadienyl complexes.[2]

Caption: The Indenyl Effect: A simplified workflow of associative substitution.

Synthesizing the Tools: Preparation of Indenyl Metal Complexes

The synthesis of indenyl-containing catalysts generally follows well-established organometallic procedures. The most common route involves the deprotonation of indene or its substituted derivatives to generate the indenyl anion, which is then reacted with a suitable metal halide precursor in a salt metathesis reaction.[2]

Experimental Protocol: Synthesis of a Generic Indenyl Lithium Reagent

-

Materials: Indene, a strong base (e.g., n-butyllithium in hexanes), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve indene in the anhydrous solvent and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a stoichiometric amount of the strong base dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.

-

The resulting solution of the indenyl lithium salt can be used in situ for the subsequent reaction with a metal halide.

-

Experimental Protocol: Synthesis of a Generic Bis(indenyl)metal Dichloride Complex

-

Materials: The freshly prepared indenyl lithium solution and a metal tetrachloride (e.g., ZrCl₄ or HfCl₄).

-

Procedure:

-

Under an inert atmosphere, cool a suspension of the metal tetrachloride in an anhydrous solvent to a low temperature.

-

Slowly add two equivalents of the indenyl lithium solution to the stirred metal halide suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is then quenched, and the product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization.

-

A Spectrum of Applications: Indenyl Catalysts in Action

The unique properties of indenyl ligands have led to their widespread application in various catalytic transformations, often outperforming their cyclopentadienyl counterparts in terms of activity, selectivity, and stability.

Polymerization Catalysis

Some of the earliest and most impactful applications of indenyl compounds were in the field of olefin polymerization.[1][] Chiral bis(indenyl)zirconium and -titanium complexes, known as metallocene catalysts, have been extensively used as Ziegler-Natta type catalysts for the stereoselective polymerization of α-olefins.[1][5] The indenyl framework allows for fine-tuning of the catalyst's steric and electronic properties, which in turn controls the microstructure and properties of the resulting polymer.

Organic Synthesis

In the realm of synthetic organic chemistry, indenylmetal complexes have proven to be versatile catalysts for a wide range of transformations.[1][6][7]

-

Diels-Alder Reactions: Ruthenium catalysts bearing indenyl ligands have shown to be excellent catalysts for asymmetric Diels-Alder cycloadditions.[1] In some cases, the indenyl ligand not only accelerates the reaction but also reverses the diastereoselectivity compared to the analogous cyclopentadienyl catalyst.[1]

-

Hydroacylation: Rhodium complexes containing indenyl ligands have demonstrated catalytic activity in the intermolecular hydroacylation of olefins, a reaction for which the corresponding cyclopentadienyl complex is inactive.[1]

-

C-H Activation: The development of chiral indenyl ligands has been a significant breakthrough in the challenging field of asymmetric C-H activation.[8][9] These catalysts have been successfully applied in the synthesis of chiral dihydroisoquinolones and axially chiral isocoumarins with high enantioselectivity.[8]

Asymmetric Catalysis

The rigid and tunable framework of indenyl ligands makes them particularly well-suited for asymmetric catalysis.[1][9] By introducing chiral substituents on the indenyl backbone, researchers have developed a variety of chiral catalysts for enantioselective transformations. For example, chiral bis(indenyl)titanium complexes have been used for asymmetric olefin migration.[1]

Table 1: Comparison of Catalytic Activity: Indenyl vs. Cyclopentadienyl Complexes

| Catalytic Reaction | Metal Center | Indenyl Complex | Cyclopentadienyl Complex | Key Observation | Reference |

| Migratory Insertion | Mo | ~10x faster rate | Slower rate | First observation of the indenyl effect. | [1][2] |

| CO Substitution | Rh | 10⁸ times faster rate | Slower rate | Demonstrates the dramatic rate enhancement. | [2] |

| Olefin Polymerization | Zr, Ti | High activity & stereoselectivity | Lower activity/selectivity | Indenyl ligands allow for better polymer control. | [1][] |

| Diels-Alder Reaction | Ru | Higher reactivity and reversal of diastereoselectivity | Lower reactivity | Indenyl ligand influences both rate and selectivity. | [1] |

| Hydroacylation | Rh | Active catalyst | Inactive catalyst | Indenyl ligand is essential for catalytic activity. | [1] |

The Frontier: Functionalized Indenyl Ligands and Beyond

The evolution of indenyl catalysis has not stopped at the parent indenyl ligand. Researchers are continuously developing functionalized indenyl ligands to further modulate the properties of the resulting catalysts.[10][11] For instance, the introduction of phosphine groups onto the indenyl scaffold has led to a new class of versatile ligands for cross-coupling reactions.[10][11] These "indenyl phosphine" ligands combine the reactivity-enhancing properties of the indenyl core with the strong coordinating ability of phosphines.

Furthermore, the debate over the precise electronic nature of the indenyl ligand continues to spur fundamental research. While generally considered a better electron donor than cyclopentadienyl, its influence on the redox properties of metal complexes can be complex due to the interplay between electron density and the propensity for ring slippage.[12][13]

Caption: Functionalization of Indenyl Ligands for Advanced Catalysis.

Conclusion and Future Outlook

From a curious kinetic observation to a cornerstone of modern catalysis, the journey of indenyl compounds has been remarkable. The "indenyl effect," once a novelty, is now a well-understood and powerful principle in catalyst design. The ability of the indenyl ligand to facilitate associative reaction pathways through η⁵-η³ ring slippage has enabled the development of highly active and selective catalysts for a myriad of chemical transformations.

As the demand for more sustainable and efficient chemical processes grows, the importance of indenyl-containing catalysts is set to increase. Future research will likely focus on the design of even more sophisticated and functionalized indenyl ligands, the exploration of their applications in new and challenging catalytic reactions, and the deeper understanding of the subtle electronic effects that govern their reactivity. For chemists at the forefront of innovation, the indenyl ligand will undoubtedly remain a catalyst's catalyst, unlocking new possibilities in the molecular world.

References

-

Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862–2879. [Link]

-

Wikipedia. (n.d.). Transition metal indenyl complex. Retrieved from [Link]

-

Loginov, D. A., & Chusov, D. A. (2020). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. Coordination Chemistry Reviews, 417, 213347. [Link]

-

Yuan, J., Zhang, Y., Yu, H., Wang, C., Meng, S., Chen, J., ... & Che, C. M. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(44), 9637-9659. [Link]

-

Calhorda, M. J., & Veiros, L. F. (2005). The Nature of the Indenyl Effect. Journal of the American Chemical Society, 127(42), 14934–14943. [Link]

-

Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

-

Glimco, T. J., Pek, T. C., & Gambarotta, S. (2020). Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. Organometallics, 39(3), 425–434. [Link]

-

Guo, W., Jiang, J. J., & Wang, J. (2024). [2.2]Benzoindenophane-Based Chiral Indenyl Ligands: Design, Synthesis, and Applications in Asymmetric C-H Activation. Angewandte Chemie International Edition, 63(21), e202402431. [Link]

-

Scilit. (n.d.). Indenylmetal Catalysis in Organic Synthesis. Retrieved from [Link]

-

Yuan, J., Zhang, Y., Yu, H., Wang, C., Meng, S., Chen, J., ... & Che, C. M. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(44), 9637-9659. [Link]

-

Glimco, T. J., Pek, T. C., & Gambarotta, S. (2020). Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. Organometallics, 39(3), 425–434. [Link]

-

Cadierno, V. (2014). From a Decomposition Product to an Efficient and Versatile Catalyst: The [Ru(η5-indenyl)(PPh3)2Cl] Story. Accounts of Chemical Research, 47(10), 3072–3081. [Link]

-

Delferro, M., & Marks, T. J. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. ACS Central Science, 7(7), 1146–1156. [Link]

-

Bovo, S., Scattolin, T., Canovese, L., Visentin, F., & Papini, G. (2019). Biological and Catalytic Applications of Pd(II)-Indenyl Complexes Bearing Phosphine and N-Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2019(39-40), 4349-4357. [Link]

-

Astruc, D. (n.d.). HISTORY OF ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

Sources

- 1. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indenylmetal Catalysis in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Part 1: Foundational Analysis: Molecular Geometry and Optimization

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

The first and most critical step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is not a trivial step, as the molecule's conformation dictates its properties. The process begins with an initial 2D structure, which is then converted into a 3D model.

The core of this phase is geometric optimization . Using quantum mechanical principles, this computational process iteratively adjusts the positions of all atoms until the configuration with the lowest possible potential energy—the ground state—is found. For a molecule like this compound, this involves optimizing millions of potential arrangements of its 43 atoms (C20H22) to identify the global energy minimum.

Experimental Protocol: Geometric Optimization

-

Initial Structure Generation: Draw the 2D structure of the molecule in a chemical editor (e.g., ChemDraw) and convert it to a 3D structure.

-

Pre-optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more accurate quantum calculations.

-

Quantum Mechanical Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[5]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used functional for geometric and electronic property calculations of organic systems.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This choice provides a flexible description of the electron distribution:

-

6-311: A triple-zeta valence basis set, offering high accuracy.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing non-covalent interactions and electron density far from the nuclei.

-

(d,p): Adds polarization functions to allow for non-spherical distortion of electron orbitals, which is essential for describing chemical bonds accurately.

-

-

-

Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

Part 2: Probing Electronic Structure and Reactivity

With an optimized geometry, we can dissect the molecule's electronic properties. These calculations provide deep insights into its stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[6][7] Conversely, a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich and electron-poor regions, which is invaluable for predicting how the molecule will interact with other species.[5]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): Typically associated with nonpolar regions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for theoretical analysis.

Part 3: In Silico Spectroscopy

Computational methods can predict spectroscopic data with remarkable accuracy, serving as a powerful tool for validating experimental results.

Simulated ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. By comparing the calculated shifts (typically referenced against a standard like Tetramethylsilane, TMS) with experimental data, one can confirm the proposed structure.

Simulated Infrared (IR) Spectrum

The vibrational frequencies calculated during the frequency analysis can be converted into a theoretical IR spectrum. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). This allows for the assignment of experimental IR bands and confirms the presence of key functional groups.

Table 1: Predicted Electronic and Thermodynamic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | High kinetic stability |

| Dipole Moment | 0.5 Debye | Low polarity |

| Heat of Formation | +150 kJ/mol | Stability relative to constituent elements |

Note: Values are hypothetical but representative for this class of molecule.

dot graph { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=dashed, color="#5F6368"];

} Caption: Frontier Molecular Orbital energy diagram.

Part 4: Implications for Drug Development and Materials Science

The theoretical data converge to paint a picture of the molecule's potential. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule. The MEP map would likely indicate that the π-electron systems of the indene and phenyl rings are the most reactive sites.

-

In Drug Development: The structural and electronic data are critical inputs for molecular docking studies. For instance, knowing the precise 3D shape and electrostatic potential allows researchers to simulate how this molecule might bind to a biological target, such as the colchicine binding site on tubulin, a known target for other indene derivatives.[1][3]

-

In Materials Science: The indenyl ligand is a common component in metallocene catalysts used for olefin polymerization.[2] The electronic properties calculated here—particularly the electron-donating ability of the ligand—can help predict the catalytic activity of its corresponding metal complexes.

Conclusion

This guide outlines a robust, multi-faceted computational protocol for the in-depth characterization of this compound. By leveraging Density Functional Theory, this framework allows for the elucidation of its structural, electronic, and spectroscopic properties before a single physical experiment is conducted. The insights gained from such theoretical studies are indispensable for accelerating the rational design of novel therapeutics and advanced materials, providing a predictive, cost-effective, and scientifically rigorous foundation for future research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9992901, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link]

-

Amerigo Scientific (n.d.). This compound. Retrieved from [Link]

-

Sapkota, K. R., Anand, V., & Rai, H. C. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanya Journal, 6(1), 1-10. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]

-

Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62(8), 47-54. Retrieved from [Link]

-

ResearchGate (n.d.). Functionalization of Indene. Retrieved from [Link]

-

Li, G., Wang, Y., & Chen, C. (2014). 2-(4-Methoxyphenyl)-1H-indene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. Retrieved from [Link]

-